molecular formula C4H8BrNO2 B155290 2-Bromo-N-methoxy-N-methylacetamide CAS No. 134833-83-3

2-Bromo-N-methoxy-N-methylacetamide

Cat. No.: B155290
CAS No.: 134833-83-3
M. Wt: 182.02 g/mol
InChI Key: GKJMVMJIDBDPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C₄H₈BrNO₂. It is known for its role as an electrophilic reagent in organic chemistry, facilitating the synthesis of various molecules such as enamines, amides, and carbinols . This compound is characterized by its bromine atom attached to an acetamide structure, which contributes to its reactivity and utility in synthetic applications.

Preparation Methods

The synthesis of 2-Bromo-N-methoxy-N-methylacetamide typically involves the reaction of bromoacetyl bromide with N-methoxymethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Bromoacetyl bromide} + \text{N-methoxymethanamine} \rightarrow \text{this compound} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

2-Bromo-N-methoxy-N-methylacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group in the acetamide structure can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reduction and oxidizing agents like potassium permanganate (KMnO₄) for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-N-methoxy-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-methoxy-N-methylacetamide involves its role as an electrophilic reagent. The bromine atom in the compound is highly reactive, allowing it to participate in nucleophilic substitution reactions. This reactivity facilitates the formation of new chemical bonds, making it a valuable tool in synthetic chemistry. The compound’s ability to act as a hydrogen transfer agent also contributes to its utility in various chemical transformations .

Biological Activity

2-Bromo-N-methoxy-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Synthesis

The molecular formula of this compound is C4_4H8_8BrNO2_2. It features a bromo substituent, a methoxy group, and an acetamide functional group. The synthesis typically involves the reaction of N,O-dimethylhydroxylamine hydrochloride with appropriate starting materials, leading to the formation of this compound .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In one study, it demonstrated effectiveness against bacterial strains carrying OXA-24/40 β-lactamases, which are known for their role in antibiotic resistance. The compound was tested in conjunction with CsCO₃ in a MeCN/H₂O solvent system at low temperatures, showcasing its potential as a β-lactamase inhibitor .

Antiparasitic Activity

Another significant aspect of the biological activity of this compound is its efficacy against parasitic infections. In vitro assays revealed that this compound possesses potent inhibitory effects against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's mechanism of action appears to involve targeting specific kinases, although it was initially thought to inhibit TbGSK3 . Subsequent studies have indicated that its antiparasitic effects may be mediated through alternative pathways, highlighting the complexity of its biological interactions.

Case Study 1: Antiparasitic Mechanism

A detailed investigation into the mechanism of action for this compound revealed that it interacts with multiple targets within T. brucei. Initial findings suggested that while it inhibited TbGSK3, later studies indicated that this was not the primary mechanism responsible for its antiparasitic activity. Instead, the compound was found to affect other kinases involved in critical cellular processes .

Case Study 2: Pharmacokinetic Profiles

Pharmacokinetic studies have assessed the absorption and metabolism of this compound in various animal models. These studies highlighted issues related to metabolic stability and bioavailability, particularly concerning first-pass metabolism in liver microsomes. Modifications to the dosing regimen improved exposure levels significantly, suggesting potential routes for enhancing therapeutic efficacy .

Data Tables

Property Value
Molecular FormulaC4_4H8_8BrNO2_2
Molecular Weight178.02 g/mol
SolubilitySoluble in MeCN/H₂O
Antimicrobial Activity (EC₅₀)Effective against OXA-24/40 strains
Antiparasitic Activity (IC₅₀)Potent against T. brucei

Properties

IUPAC Name

2-bromo-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJMVMJIDBDPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446373
Record name 2-Bromo-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134833-83-3
Record name 2-Bromo-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-methoxy-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-methoxy-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-methoxy-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-methoxy-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-methoxy-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-methoxy-N-methylacetamide
Customer
Q & A

Q1: What is the role of 2-Bromo-N-methoxy-N-methylacetamide in the synthesis of Z-unsaturated N-methoxy-N-methylamides?

A: this compound serves as a crucial reactant in the synthesis of Z-unsaturated N-methoxy-N-methylamides. [] It reacts with commercially available tris(2,2,2-trifluoroethyl)phosphite in the presence of KF/alumina through an Arbuzov reaction. This reaction yields the key intermediate, bis(2,2,2-trifluoroethyl)phosphonate. This phosphonate then reacts with various aldehydes to produce the desired Z-unsaturated N-methoxy-N-methylamides in good yields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.